molecular formula C12H11F3N4 B13731621 2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13731621
M. Wt: 268.24 g/mol
InChI Key: LGOBDORRQVEDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with hydrazino, o-tolyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Substitution with o-Tolyl Group: The o-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Azo or Azoxy Derivatives: Formed through oxidation of the hydrazino group.

    Dihydropyrimidine Derivatives: Formed through reduction of the pyrimidine ring.

    Substituted Pyrimidines: Formed through nucleophilic substitution of the trifluoromethyl group.

Scientific Research Applications

2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of advanced materials with unique electronic or optical properties.

    Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazino group can form hydrogen bonds or coordinate with metal ions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group, which may affect its reactivity and applications.

    6-(o-Tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the hydrazino group, which may limit its use in certain chemical reactions.

    2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine: Contains a meta-tolyl group instead of an ortho-tolyl group, which may influence its steric and electronic properties.

Uniqueness

2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three substituents: the hydrazino group, the o-tolyl group, and the trifluoromethyl group

Properties

Molecular Formula

C12H11F3N4

Molecular Weight

268.24 g/mol

IUPAC Name

[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine

InChI

InChI=1S/C12H11F3N4/c1-7-4-2-3-5-8(7)9-6-10(12(13,14)15)18-11(17-9)19-16/h2-6H,16H2,1H3,(H,17,18,19)

InChI Key

LGOBDORRQVEDSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F

Origin of Product

United States

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